

# Ceperognastat (LY3372689): A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ceperognastat |           |
| Cat. No.:            | B10827944     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ceperognastat (LY3372689) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the O-GlcNAcase (OGA) enzyme. Developed by Eli Lilly and Company, it was investigated as a potential therapeutic for tauopathies, including Alzheimer's disease. The primary mechanism of action involves the inhibition of OGA, leading to an increase in O-GlcNAcylation of the tau protein. This post-translational modification is inversely correlated with the hyperphosphorylation of tau, a pathological hallmark of Alzheimer's disease. This whitepaper provides a comprehensive overview of the discovery, synthesis, and key preclinical and clinical data of Ceperognastat.

## **Discovery and Rationale**

**Ceperognastat** was identified through a multidisciplinary approach that included high-throughput screening, fragment-based screening, and virtual screening efforts to identify competitive, active-site inhibitors of the OGA enzyme.[1] This extensive discovery process, coupled with synthetic chemistry and structure-based drug design, led to the identification of **Ceperognastat** as a lead candidate.[1][2]

The rationale for developing an OGA inhibitor stems from the "tau hypothesis" in Alzheimer's disease, which posits that the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key driver of neurodegeneration.[2] O-GlcNAcylation, the addition of







O-linked β-N-acetylglucosamine to serine and threonine residues of proteins, is a dynamic post-translational modification that can compete with phosphorylation.[3] By inhibiting OGA, the enzyme responsible for removing O-GlcNAc, **Ceperognastat** aims to increase tau O-GlcNAcylation, thereby reducing its pathological hyperphosphorylation and subsequent aggregation.[2][3]

## **Mechanism of Action**

**Ceperognastat** acts as a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme. This inhibition leads to an accumulation of O-GlcNAc on various intracellular proteins, including the tau protein. The increased O-GlcNAcylation of tau is thought to interfere with the sites of pathological phosphorylation, thus reducing the formation of hyperphosphorylated tau species that are prone to aggregation.





Click to download full resolution via product page

Figure 1: Ceperognastat's mechanism of action.



## Synthesis of Ceperognastat (LY3372689)

The chemical synthesis of **Ceperognastat**, N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide, is detailed in patent WO2018140299A1.[4] The synthesis involves a multi-step process to construct the core aminothiazole ring and subsequently couple it with the piperidine and oxadiazole moieties.

A plausible synthetic workflow is outlined below:



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alzforum.org [alzforum.org]
- 2. CA3049141C N-[4-fluoro-5-[[(2s,4s)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide as oga inhibitor Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2018140299A1 N-[4-fluoro-5-[[(2s,4s)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide as oga inhibitor Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ceperognastat (LY3372689): A Technical Whitepaper on its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827944#discovery-and-synthesis-of-ceperognastat-ly3372689]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com